![molecular formula C14H20N2 B11519631 2-[2-methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine](/img/structure/B11519631.png)
2-[2-methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine is a complex organic compound belonging to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features an indole core substituted with a methyl group at the 2-position, an isopropyl group at the 7-position, and an ethanamine chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by selective functionalization:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The methyl and isopropyl groups are introduced through Friedel-Crafts alkylation reactions. These reactions require a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanamine Chain: The ethanamine chain can be introduced via a nucleophilic substitution reaction, where an appropriate halogenated precursor reacts with an amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine chain, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-[2-methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its indole structure.
Mechanism of Action
The mechanism of action of 2-[2-methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The ethanamine chain allows the compound to act as a ligand, binding to specific sites on proteins and altering their function. This compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but lacking the methyl and isopropyl substitutions.
Serotonin: A neurotransmitter with an indole core and an ethanamine chain, but different substitution patterns.
Melatonin: Another indole derivative involved in regulating sleep-wake cycles.
Uniqueness
2-[2-methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and isopropyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-[2-methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine, also known as a derivative of the indole family, has garnered attention for its potential biological activities. Indole derivatives are recognized for their diverse pharmacological effects, including neuroactive properties and interactions with various receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and research findings.
- Molecular Formula : C14H20N2
- Molecular Weight : 216.32 g/mol
The primary biological activity of this compound is linked to its interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors in the central nervous system. This receptor plays a crucial role in synaptic plasticity and memory function.
Target Interaction
The compound binds with high affinity to the NMDA receptor, leading to modulation of neurotransmission. This action is significant in the context of neurodegenerative diseases and psychiatric disorders.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound suggest similarities to other tryptamine derivatives. Key points include:
- Absorption : Likely occurs in the gastrointestinal tract.
- Distribution : Predicted to distribute widely due to its lipophilicity.
- Metabolism : Primarily through hepatic pathways.
- Excretion : Predominantly renal.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that indole derivatives possess antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against various bacterial strains.
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.23 - 0.70 | B. cereus |
Other derivatives | 0.47 - 0.94 | E. coli |
Neuroprotective Effects
The compound's interaction with NMDA receptors suggests potential neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Neuropharmacological Study : A study evaluated the effects of various indole derivatives on cognitive function in animal models. Results indicated that compounds similar to this compound improved memory retention and reduced anxiety-like behaviors.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of indole derivatives, demonstrating that modifications to the indole structure significantly enhanced activity against resistant bacterial strains.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(2-methyl-7-propan-2-yl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C14H20N2/c1-9(2)11-5-4-6-13-12(7-8-15)10(3)16-14(11)13/h4-6,9,16H,7-8,15H2,1-3H3 |
InChI Key |
BRYGVPCVLAGUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(C)C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.